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8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique imidazo[1,2-b]pyridazine structure, which incorporates both bromine and chlorine substituents. Its molecular formula is with a molecular weight of approximately 232.47 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive sites and structural properties, which facilitate various
Due to the absence of specific data, it's crucial to handle 8-Bromo-6-chloroimidazo[1,2-b]pyridazine with caution as an unknown compound. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
Additionally, the presence of bromo and chloro atoms suggests potential hazards:
The reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is influenced by the presence of the halogen substituents. Notable reactions include:
8-Bromo-6-chloroimidazo[1,2-b]pyridazine exhibits significant biological activity, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. This property makes it a candidate for cancer treatment research. Additionally, studies have indicated that derivatives of this compound can exhibit antimicrobial properties and potential activity against various kinases involved in cell signaling pathways .
Several synthesis methods have been developed for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine:
The primary applications of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine include:
Interaction studies have demonstrated that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can effectively inhibit VEGFR-2 signaling pathways. This inhibition can lead to reduced tumor growth and metastasis by disrupting angiogenesis. Furthermore, its derivatives have been evaluated for interactions with other biological targets, revealing a broader spectrum of potential therapeutic effects beyond just VEGFR inhibition .
Several compounds share structural similarities with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 1298031-94-3 | 0.91 |
3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 13526-66-4 | 0.77 |
6-Bromoimidazo[1,2-b]pyridazine | 1159977-65-7 | 0.69 |
3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5 | 0.67 |
6-Chloroimidazo[1,2-b]pyridazine | 6775-78-6 | 0.84 |
Uniqueness: What sets 8-Bromo-6-chloroimidazo[1,2-b]pyridazine apart from these similar compounds is its specific combination of bromine and chlorine substituents at defined positions on the imidazo ring. This unique substitution pattern enhances its reactivity profile and biological activity compared to others listed.